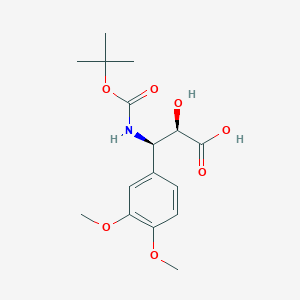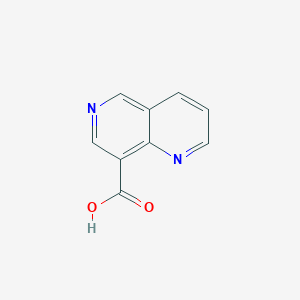![molecular formula C17H20ClNO B1389330 N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline CAS No. 1040685-52-6](/img/structure/B1389330.png)
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Vue d'ensemble
Description
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (NCPDM) is an organic compound with a broad range of applications in both scientific research and industrial processes. It is an aromatic amine, composed of a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. NCPDM is highly reactive and is used in a variety of syntheses, such as the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, NCPDM is used in the manufacture of certain polymers and as a catalyst for chemical reactions.
Mécanisme D'action
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is an aromatic amine, meaning that it contains a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. The reactivity of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is due to the presence of the chlorine atom and the electron-withdrawing nature of the propyl group. This makes N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline highly reactive, allowing it to act as a catalyst in chemical reactions.
Biochemical and Physiological Effects
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly reactive and can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when working with N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a useful reagent for laboratory experiments due to its high reactivity. It is relatively easy to synthesize and can be used to prepare a variety of organic compounds. Additionally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is relatively stable and can be stored for long periods of time without significant degradation. However, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly toxic and should be handled with caution.
Orientations Futures
There are a variety of potential future applications for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. For example, it could be used in the synthesis of novel pharmaceuticals or other organic compounds. Additionally, it could be used as a catalyst in chemical reactions and in the manufacture of polymers. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could also be further investigated for its potential use as a fuel additive or in the production of biofuels. Finally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could be used to study the reactivity of other organic compounds and to develop new methods for the synthesis of organic compounds.
Applications De Recherche Scientifique
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is also used in the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is used in the manufacture of certain polymers and as a catalyst for chemical reactions.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGEUYNDFGASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
![(3aR,4S,9bS)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-cArboxylic acid](/img/structure/B1389253.png)
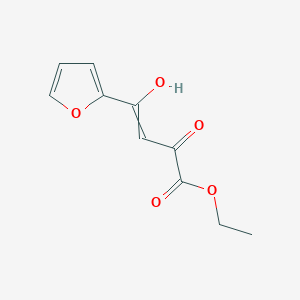

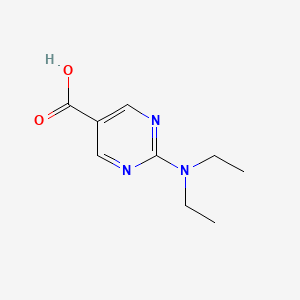
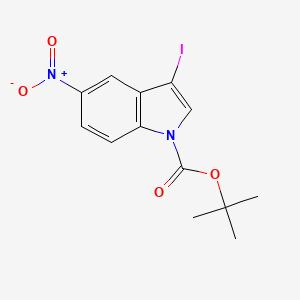
![4-chloro-N-[(4-propoxyphenyl)methyl]aniline](/img/structure/B1389264.png)
